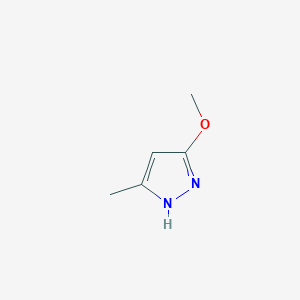
3-methoxy-5-methyl-1H-pyrazole
概要
説明
3-Methoxy-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C5H8N2O . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazole compounds, including this compound, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The this compound molecule also contains a methoxy group (OCH3) and a methyl group (CH3) attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds, including this compound, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 249.8±20.0 °C at 760 mmHg, and a flash point of 91.3±12.0 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .科学的研究の応用
Tautomerism and Crystallography
- Research Application : The study of tautomerism and crystallography of NH-pyrazoles, including derivatives similar to 3-methoxy-5-methyl-1H-pyrazole, has been explored. These compounds demonstrate complex patterns of hydrogen bonds and display unique tautomeric forms, which are significant in understanding molecular structures and interactions (Cornago et al., 2009).
Synthesis and Structural Analysis
- Research Application : The preparation and structural analysis of 1H-pyrazole derivatives, including those with 3-methoxy-5-methyl modifications, have been investigated. This research contributes to the understanding of molecular structures and their synthesis processes, which is crucial for the development of new compounds (Wang et al., 2013).
Antibacterial Activity
- Research Application : Compounds containing elements similar to this compound have been examined for their antibacterial properties. This research is pivotal in discovering new antibacterial agents and understanding their mechanisms of action (Rai et al., 2009).
Alkylation Reactions
- Research Application : The study of alkylation reactions involving pyrazole derivatives, including those related to this compound, provides insights into chemical reaction mechanisms and potential applications in organic synthesis (Mayer-Sommer & Schmidt, 1974).
Biological Activity in Cancer Research
- Research Application : The synthesis of 3-phenyl-1H-pyrazole derivatives, which are structurally related to this compound, plays a significant role in the development of anticancer agents. This research is vital for advancing cancer therapeutics and understanding molecular interactions in cancer cells (Liu et al., 2017).
Synthesis of Complex Molecules
- Research Application : The synthesis of novel 1H-pyrazole derivatives and their potential applications in various fields, including medicinal chemistry, are explored. This research contributes to the understanding of synthetic pathways and the creation of complex molecules with specific properties (Menozzi et al., 1994).
Safety and Hazards
将来の方向性
Pyrazole compounds, including 3-methoxy-5-methyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research may focus on developing new synthetic techniques and exploring new applications for these compounds .
作用機序
Target of Action
Pyrazole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a wide range of molecular targets.
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit enzymes, interact with receptors, or interfere with cellular processes . The specific interactions depend on the structure of the pyrazole derivative and the nature of its target.
Biochemical Pathways
For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses, suggesting that they may affect inflammatory signaling pathways .
Result of Action
For example, some pyrazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may induce cell cycle arrest or apoptosis .
Action Environment
The action of 3-methoxy-5-methyl-1H-pyrazole can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, such as the type of cells or tissues and the presence of other biochemical factors .
生化学分析
Biochemical Properties
3-Methoxy-5-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with D-amino acid oxidase (DAO), where this compound acts as an inhibitor . This interaction helps protect DAO cells from oxidative stress induced by D-Serine. Additionally, the compound’s ability to donate and accept hydrogen bonds facilitates the establishment of intermolecular interactions, which can influence its reactivity and biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with D-amino acid oxidase (DAO) helps reduce oxidative stress in cells, thereby protecting them from damage . This protective effect is crucial in maintaining cellular homeostasis and preventing oxidative damage to cellular components.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of D-amino acid oxidase (DAO), which helps reduce oxidative stress in cells . The compound’s ability to form hydrogen bonds also plays a crucial role in its interactions with biomolecules, facilitating enzyme inhibition or activation and changes in gene expression . These molecular interactions are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its ability to form hydrogen bonds, which can affect its reactivity and biological activity . Long-term studies have shown that this compound can maintain its protective effects against oxidative stress, making it a valuable compound for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to provide protective effects against oxidative stress without causing any adverse effects . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key interaction is with D-amino acid oxidase (DAO), where the compound acts as an inhibitor . This interaction helps modulate the metabolic flux and maintain cellular homeostasis. Additionally, the compound’s ability to form hydrogen bonds influences its participation in metabolic pathways, affecting metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds facilitates its transport across cellular membranes and its distribution within various cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and ensuring its effective delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form hydrogen bonds and its interactions with targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
3-methoxy-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8-2)7-6-4/h3H,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWAVQOMDAZDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305458 | |
| Record name | 3-Methoxy-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3201-22-7 | |
| Record name | 3-Methoxy-5-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3201-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-3-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


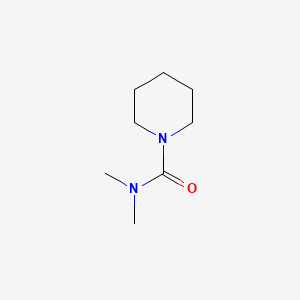
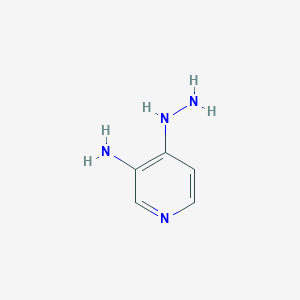
![1H-[1,2,4]Triazino[6,5-b]indole-3-thiol](/img/structure/B3350880.png)


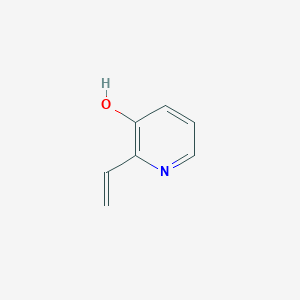
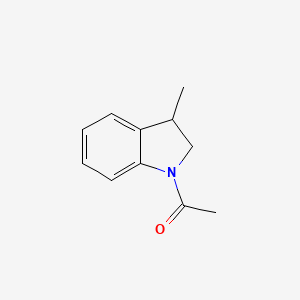





![2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3350939.png)

